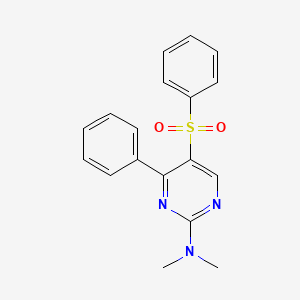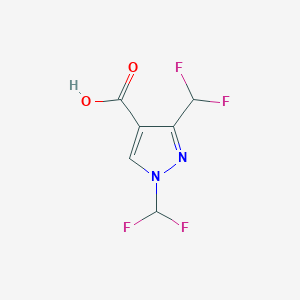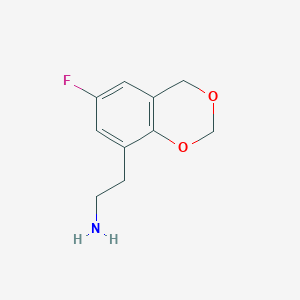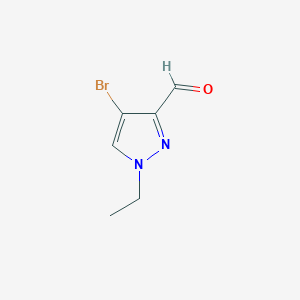![molecular formula C23H31Cl2N3O5 B2546450 N-(4-(3-(4-(benzo[d][1,3]dioxol-5-ylméthyl)pipérazin-1-yl)-2-hydroxypropoxy)phényl)acétamide dihydrochlorure CAS No. 1216586-78-5](/img/structure/B2546450.png)
N-(4-(3-(4-(benzo[d][1,3]dioxol-5-ylméthyl)pipérazin-1-yl)-2-hydroxypropoxy)phényl)acétamide dihydrochlorure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C23H31Cl2N3O5 and its molecular weight is 500.42. The purity is usually 95%.
BenchChem offers high-quality N-(4-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Une série de 1-benzo[1,3]dioxol-5-yl-indoles portant des motifs hétéroaryliques 3-N-fusionnés a été conçue sur la base de rapports de la littérature sur l'activité des indoles contre diverses lignées cellulaires cancéreuses . Ces composés ont été synthétisés via un couplage croisé C-N catalysé par le Pd et évalués pour leur activité anticancéreuse contre les lignées cellulaires cancéreuses de la prostate (LNCaP), du pancréas (MIA PaCa-2) et de la leucémie lymphoblastique aiguë (CCRF-CEM) .
Étude de la relation structure-activité
Une étude détaillée de la relation structure-activité a abouti à l'identification du 3-N-benzo[1,2,5]oxadiazole 17 et du 3-N-2-méthylquinoléine 20, dont les valeurs IC50 se situaient entre 328 et 644 nM contre CCRF-CEM et MIA PaCa-2 . Des études mécanistiques supplémentaires ont révélé que 20 provoquait un arrêt du cycle cellulaire en phase S et induisait l'apoptose dans les cellules cancéreuses CCRF-CEM .
Sélectivité entre les cellules cancéreuses et les cellules normales
Les données obtenues (IC50 >30 μM) ont révélé qu'elles présentaient une bonne sélectivité entre les cellules cancéreuses et les cellules normales . Il s'agit d'un facteur important dans le développement de médicaments anticancéreux, car il réduit le risque d'endommager les cellules saines.
Activité antitumorale
Une série de nouvelles N-aryl-5-(benzo[d][1,3]dioxol-5-ylméthyl)-4-(tert-butyl)thiazol-2-amines (C1-C31) ont été synthétisées et évaluées pour leurs activités antitumorales contre les lignées cellulaires HeLa, A549 et MCF-7 . Certains composés testés ont montré de puissantes propriétés d'inhibition de la croissance avec des valeurs IC50 généralement inférieures à 5 μM contre les trois lignées cellulaires cancéreuses humaines .
Induction de l'apoptose
Le composé C27 pourrait induire l'apoptose et provoquer des arrêts en phase S et en phase G2/M dans la lignée cellulaire HeLa . Par conséquent, le composé C27 pourrait être développé comme un agent antitumoral potentiel .
Effet inhibiteur sur les cellules cancéreuses
Le composé C7 (IC50 = 2,06 ± 0,09 μM) était le composé le plus actif contre la lignée cellulaire A549, tandis que le composé C16 (IC50 = 2,55 ± 0,34 μM) présentait la meilleure activité inhibitrice contre la lignée cellulaire MCF-7 .
Mécanisme D'action
Target of Action
Similar compounds have shown activity against various cancer cell lines .
Mode of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells .
Propriétés
IUPAC Name |
N-[4-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5.2ClH/c1-17(27)24-19-3-5-21(6-4-19)29-15-20(28)14-26-10-8-25(9-11-26)13-18-2-7-22-23(12-18)31-16-30-22;;/h2-7,12,20,28H,8-11,13-16H2,1H3,(H,24,27);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHCMYBAVOMSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31Cl2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-Ethoxyethyl)-8-(4-ethoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2546371.png)
![3-(2-chlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea](/img/structure/B2546372.png)

![2-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2546377.png)

![8-(2-ethoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2546380.png)



![N-({5-[({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)THIOPHENE-2-CARBOXAMIDE](/img/structure/B2546387.png)



